molecular formula C11H11N3O3 B2394091 1-Benzyl-5-methoxy-triazole-4-carboxylic acid CAS No. 1365940-35-7

1-Benzyl-5-methoxy-triazole-4-carboxylic acid

Cat. No.: B2394091
CAS No.: 1365940-35-7
M. Wt: 233.227
InChI Key: FLXKEVNVJLGNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-methoxy-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Benzyl-5-methoxy-triazole-4-carboxylic acid typically involves the reaction of benzyl azide with methoxyacetylene under specific conditions. The reaction is usually carried out in the presence of a copper catalyst, which facilitates the formation of the triazole ring. The reaction conditions often include a temperature range of 80-100°C and a reaction time of 12-24 hours. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Benzyl-5-methoxy-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Benzyl-5-methoxy-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: This compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.

    Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methoxy-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer research, it induces apoptosis by activating specific signaling pathways that lead to programmed cell death. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of caspases and other apoptotic proteins.

Comparison with Similar Compounds

1-Benzyl-5-methoxy-triazole-4-carboxylic acid can be compared with other triazole derivatives such as:

    1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.

    1-Benzyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid: Contains a phenyl group, which may enhance its biological activity but also affects its solubility and stability.

    1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid:

The uniqueness of this compound lies in its methoxy group, which imparts specific chemical properties that can be advantageous in certain applications, such as increased solubility and reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

1-benzyl-5-methoxytriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-10-9(11(15)16)12-13-14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXKEVNVJLGNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=NN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.